N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with pyrazole and thiazole derivatives, akin to the structure of the queried compound, demonstrates significant advancements in synthetic methodologies and biological activities. For instance, synthesis techniques have been developed for pyrazole-acetamide derivatives, showcasing their potential in creating coordination complexes with notable antioxidant activities (Chkirate et al., 2019). These findings underscore the importance of such compounds in medicinal chemistry, particularly for their antioxidative properties.
Anticancer and Antiviral Potentials
Compounds related to the query demonstrate promising anticancer and antiviral activities. A study on 2-pyrazoline-substituted 4-thiazolidinones highlighted their selective inhibition of leukemia cell lines and significant activity against the Tacaribe virus, suggesting a potential for therapeutic applications in cancer and viral infections (Havrylyuk et al., 2013).
Antimicrobial Activities
The antimicrobial efficacy of novel thiazole derivatives incorporating pyrazole moieties has been demonstrated, with certain compounds showing significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010). This suggests the potential of such structures in developing new antimicrobial agents.
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl) derivatives, structurally related to the queried compound, has revealed significant anti-inflammatory activities, marking their importance in the search for new anti-inflammatory drugs (Sunder et al., 2013).
Flavoring Substance Evaluation
A specific compound evaluation for use as a flavoring substance in food demonstrates the diverse applications of such chemicals beyond medicinal chemistry. The safety assessment for dietary exposure and toxicological evaluation supports its use, indicating the versatility of these compounds (Younes et al., 2018).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-13-6-4-12(5-7-13)21-18(15-10-24-11-16(15)20-21)19-17(22)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSFZHLYALXLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.